CYP2A6 Inhibition Potency: Moderate Inhibitor Profile Compared to Methoxsalen
4-Butyl-5-hydroxy-7-methyl-2H-chromen-2-one inhibits human CYP2A6 with an IC50 range of 1.02–9.42 µM in a standardized coumarin 7-hydroxylation assay [1]. This places it as a moderate CYP2A6 inhibitor, significantly less potent than the clinical inhibitor methoxsalen (IC50 ~0.2–0.8 µM) [2].
| Evidence Dimension | CYP2A6 inhibition (IC50) |
|---|---|
| Target Compound Data | 1.02–9.42 µM |
| Comparator Or Baseline | Methoxsalen (8-methoxypsoralen), a known potent CYP2A6 inhibitor |
| Quantified Difference | Approximately 5- to 50-fold higher IC50 |
| Conditions | Human CYP2A6-mediated 7-hydroxycoumarin formation, 95 selected test compounds [1] |
Why This Matters
This moderate inhibition profile is valuable for applications where complete CYP2A6 blockade is undesirable, such as in studying partial enzyme modulation or in developing smoking cessation aids with reduced drug-drug interaction risk.
- [1] BindingDB. BDBM109753. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=109753&google=BDBM109753 (accessed 2025-07-28). View Source
- [2] BindingDB. BDBM50041234 (Methoxsalen). https://ww.w.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50041234 (accessed 2025-07-28). View Source
